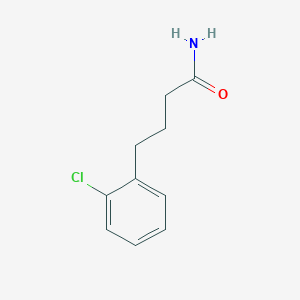

4-(2-Chlorophenyl)butanamide

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIFJJIZGIRWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 4 2 Chlorophenyl Butanamide and Analogues

Established Synthetic Routes and Reaction Conditions

Traditional synthetic routes remain fundamental in the preparation of butanamide derivatives. These methods often involve well-understood reaction mechanisms such as acylation and nucleophilic substitution, providing reliable pathways to the target compounds.

Acylation Reactions in Butanamide Core Synthesis

The formation of the amide bond is the cornerstone of butanamide synthesis. Acylation reactions are a primary method for achieving this, typically involving the reaction of an amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640). masterorganicchemistry.comlibretexts.org

A widely used method is the Schotten-Baumann reaction , which facilitates the synthesis of amides from an amine and an acyl chloride under basic conditions. iitk.ac.inwikipedia.org In the context of 4-(2-chlorophenyl)butanamide, this would conceptually involve reacting 4-(2-chlorophenyl)butanoic acid, first converted to its more reactive acyl chloride form using a reagent like thionyl chloride (SOCl₂), with ammonia (B1221849) or a suitable amine. libretexts.org The reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water) with a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. wikipedia.orgbyjus.comorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion, resulting in the amide. jk-sci.com

Table 1: Representative Acylation Reaction for Amide Synthesis

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| Amine (e.g., Benzylamine) | Acyl Chloride (e.g., Acetyl chloride) | Aqueous Base (e.g., NaOH) | Schotten-Baumann Reaction | Amide (e.g., N-benzylacetamide) |

| Carboxylic Acid | Amine | Dicyclohexylcarbodiimide (DCC) | DCC Coupling | Amide |

| Amine | Acid Anhydride | Pyridine or other base | Acylation | Amide |

Nucleophilic Substitution Approaches for Functionalization

Nucleophilic substitution is a key strategy for building and modifying the molecular framework of butanamide analogues. chemistryguru.com.sg This type of reaction involves a nucleophile—an electron-rich species—attacking an electrophilic center and replacing a leaving group. masterorganicchemistry.com

In the synthesis of related structures, a common approach is nucleophilic acyl substitution, where the hydroxyl group of a carboxylic acid is made into a better leaving group, allowing it to be substituted by a nucleophile like an amine. libretexts.orglibretexts.org For instance, converting the carboxylic acid to an acyl chloride makes the carbonyl carbon highly electrophilic and susceptible to attack by an amine. libretexts.org

Furthermore, nucleophilic substitution on an alkyl halide can be used to construct the carbon chain. For example, a (2-chlorophenyl)magnesium halide (a Grignard reagent) could, in principle, act as a nucleophile to open a cyclic ether like succinic anhydride or react with a halo-ester to build the necessary carbon skeleton, which is then converted to the final butanamide.

Stereoselective Synthesis Methodologies for Chiral Analogues

When butanamide analogues contain chiral centers, controlling the stereochemistry is crucial. Stereoselective synthesis aims to produce a specific stereoisomer, which is vital for applications where biological activity is dependent on the molecule's three-dimensional shape.

A powerful and widely used method involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide . researchgate.netrsc.org This approach, pioneered by Ellman, uses enantiopure tert-butanesulfinamide to prepare chiral N-tert-butanesulfinyl imines. researchgate.net These imines are versatile electrophiles that can react with various organometallic nucleophiles (like Grignard or organolithium reagents) in a highly diastereoselective manner. nih.gov The sulfinyl group directs the nucleophilic attack to one face of the imine, establishing a new stereocenter with high predictability. nih.gov After the key bond-forming step, the auxiliary sulfinyl group can be easily cleaved under acidic conditions to reveal the chiral amine, which can then be acylated to form the desired chiral butanamide analogue. researchgate.netnih.gov This methodology has proven successful in the synthesis of various nitrogen-containing heterocycles and chiral amines. rsc.orgnih.gov

Modern Synthetic Methodologies Applied to Butanamide Chemistry

To overcome the limitations of classical methods, such as harsh reaction conditions or long reaction times, modern synthetic techniques have been developed. These approaches offer greater efficiency, control, and often align with the principles of green chemistry.

Photoinduced Catalysis in Related Compound Synthesis

Photoinduced catalysis, which uses light to drive chemical reactions, is an emerging field in organic synthesis. While specific examples for 4-(2-chlorophenyl)butanamide are not prominent, the principles are applicable to the synthesis of related complex molecules. For instance, visible-light excitation has been combined with biocatalysts, such as ketoreductases, to achieve enantioselective intermolecular conjugate additions of radicals. This method allows for the construction of α-carbonyl stereocentres, a structural feature relevant to butanamide analogues. Such chemomimetic biocatalysis demonstrates how light can be used to generate radical intermediates under mild conditions, which then react with high enantioselectivity, a task that is often challenging for traditional chemocatalysis.

Microwave-Assisted Synthesis of Butanamide Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times and often increase product yields. ajrconline.orgresearchgate.net Instead of conventional heating, this technique uses microwave irradiation to directly and efficiently heat the reactants and solvent. nih.gov This rapid, uniform heating can accelerate reaction rates, minimize side product formation, and lead to cleaner reactions. ajrconline.orgnih.gov

This method has been successfully applied to a wide range of reactions relevant to butanamide synthesis, including the formation of amides and various heterocyclic compounds. nih.gov For example, syntheses that take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. ukm.my This efficiency makes microwave-assisted synthesis particularly attractive for creating libraries of compounds for research and development. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Derivatives

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Mono-thiourea derivatives | Conventional (Reflux) | 6 hours | 31-82% | ukm.my |

| Synthesis of Mono-thiourea derivatives | Microwave Irradiation | 5 minutes | 82-89% | ukm.my |

| Synthesis of Benzotriazole amides | Conventional (Reflux) | Not specified | 23% | nih.gov |

| Synthesis of Benzotriazole amides | Microwave Irradiation | Not specified | 42% | nih.gov |

Derivatization Strategies for Structural Diversity and Biological Probe Development

The development of analogues of 4-(2-Chlorophenyl)butanamide is a key area of research aimed at exploring structure-activity relationships (SAR) and creating chemical probes to investigate biological systems. Strategies for derivatization focus on systematic modifications of the core structure, including the phenyl ring, the butanamide backbone, and the incorporation of various cyclic systems. These modifications allow for the fine-tuning of physicochemical properties and biological activity.

Exploration of Substituents on the Phenyl Ring

Altering the substitution pattern on the phenyl ring of butanamide analogues is a fundamental strategy to modulate biological efficacy. The electronic properties and position of substituents can significantly influence the compound's interaction with biological targets.

Research into N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has shown that the nature of the substituent on the N-aryl ring plays a critical role in their antifungal properties. nih.gov It was observed that analogues featuring an electron-withdrawing group, such as fluorine (F) or chlorine (Cl), at the meta-position of the phenyl ring exhibited good to excellent activity against several fungal strains, including Pyricularia oryzae and Puccinia recondita. nih.gov Conversely, the introduction of strong electron-withdrawing groups like cyano (-CN) or nitro (-NO2), or electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) at the same position, did not result in significant antifungal activity. nih.gov

In a different molecular context, the development of 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as potential antiproliferative agents also highlights the importance of the phenyl substituent. nih.gov In this series, an analogue with a 4-chlorophenyl substitution at the 2-aryl position displayed potent activity against the MCF-7 cancer cell line. nih.gov Another analogue featuring a 4-bromophenyl group also demonstrated significant, though slightly different, antiproliferative effects. nih.gov These findings underscore how halogen substituents on the phenyl ring are a recurring theme in the design of biologically active compounds derived from a chlorophenyl scaffold.

Table 1: Effects of Phenyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent | Position | Electronic Effect | Observed Biological Outcome |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide | -Cl, -F | meta | Electron-withdrawing | Good to excellent antifungal activity against Pyricularia oryzae and Puccinia recondita. nih.gov |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide | -CN, -NO2 | meta | Strong electron-withdrawing | Did not show good activity against tested fungi. nih.gov |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide | -OCH3, -CH3 | meta | Electron-donating | Did not show good activity against tested fungi. nih.gov |

| 2-aryl-6,7,8-trimethoxyquinazoline | 4-chlorophenyl | - | Electron-withdrawing | Potent antiproliferative activity against MCF-7, HELA, and HT29 cancer cell lines. nih.gov |

| 2-aryl-6,7,8-trimethoxyquinazoline | 4-bromophenyl | - | Electron-withdrawing | Significant antiproliferative activity against MCF-7, HELA, and HT29 cancer cell lines. nih.gov |

Modifications of the Butanamide Backbone and Terminal Groups

Modifications to the butanamide backbone and its terminal amide group are crucial for probing the spatial and electronic requirements of biological targets. These changes can alter the molecule's conformation, flexibility, and hydrogen-bonding capacity.

In the study of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, modifications included the introduction of a bulky 4-phenoxyphenyl group at the third carbon position of the butanamide chain. nih.gov Furthermore, the terminal amide was derivatized to feature various N-aryl substituents, demonstrating that both the core backbone and the terminal group are viable points for modification. nih.gov

A more profound alteration of the butanamide backbone is exemplified by the synthesis of heterocyclic systems. For instance, the synthesis of a pyrrol-3-one derivative involved starting with a precursor, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This precursor represents a significant modification of a butanamide-like structure, incorporating an alkyne functionality (pent-2-yn-1-one) and an additional phenyl group, which then undergoes base-catalyzed intramolecular cyclization. mdpi.com

The criticality of the amide group itself was highlighted in research on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines. While not a direct butanamide, this class of compounds features a 2-chlorophenyl carboxamide moiety. The study determined that any modification to the 2-aryl carboxamide functionality led to a complete loss of antiproliferative activity, indicating its essential role in the molecule's mechanism of action. elsevierpure.com

Table 2: Examples of Butanamide Backbone and Terminal Group Modifications

| Original Scaffold Analogue | Modification Type | Modified Structure/Precursor | Purpose/Outcome |

| Butanamide | Substitution on the backbone | N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide | Exploration of SAR for antifungal agents. nih.gov |

| Butanamide | Modification of the terminal amide group | N-aryl substituent on the butanamide | Introduction of structural diversity to modulate biological activity. nih.gov |

| Butanamide-like | Introduction of unsaturation and additional substituents on the backbone | 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Serves as a key intermediate for the synthesis of complex heterocyclic systems via cyclization. mdpi.com |

| 2-chlorophenyl carboxamide | Modification of the carboxamide functionality | Alterations to the 2-aryl carboxamide group | Resulted in the complete elimination of antiproliferative activity, showing the group is essential. elsevierpure.com |

Incorporation of Diverse Heterocyclic Systems

Integrating heterocyclic ring systems into the core structure of 4-(2-Chlorophenyl)butanamide analogues is a powerful strategy to introduce significant structural diversity and modulate pharmacological properties. Heterocycles can act as bioisosteres of the phenyl ring, introduce new hydrogen bonding sites, and constrain the molecule into specific, biologically active conformations.

Several distinct heterocyclic systems have been successfully incorporated into scaffolds containing a chlorophenyl moiety:

Thienopyridines: A series of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, featuring a 2-chlorophenyl carboxamide group, were synthesized and evaluated for antiproliferative activity. elsevierpure.com This work demonstrates the fusion of a thienopyridine system with the core chlorophenyl amide structure.

Quinazolines: Novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines were developed where the 2-aryl group was a 4-chlorophenyl ring. nih.gov These compounds were investigated as tubulin polymerization inhibitors, showing that the quinazoline (B50416) core can serve as an effective scaffold for anticancer agents. nih.gov

Pyrrol-3-ones and Thiophenes: A direct method was developed for the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com This complex molecule is constructed through the intramolecular cyclization of an aminoacetylenic ketone precursor. The resulting structure contains a chlorophenyl group attached to a pyrrolone ring, which itself is substituted with a thiophene (B33073) ring, showcasing the incorporation of multiple heterocyclic systems. mdpi.com

Table 3: Incorporation of Heterocyclic Systems in Chlorophenyl-Containing Analogues

| Heterocyclic System(s) Incorporated | Resulting Compound Class/Example | Synthetic Strategy Highlight |

| Thieno[2,3-b]pyridine | 3-Amino-2-(2-chlorophenylcarboxamido)-thieno[2,3-b]pyridines | Synthesis involving modification of a core thienopyridine scaffold. elsevierpure.com |

| Quinazoline | 4-N-Heterocyclic-2-(4-chlorophenyl)-6,7,8-trimethoxyquinazolines | Synthesis and screening of quinazoline derivatives with various aryl substitutions. nih.gov |

| Pyrrol-3-one, Thiophene | 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Base-catalyzed intramolecular cyclization of a highly functionalized aminoacetylenic ketone precursor. mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For anticonvulsant agents, a class to which many butanamide derivatives belong, several pharmacophore models have been proposed. nih.govresearchgate.net A common model suggests the necessity of at least one aryl ring, an electron donor atom, and a hydrogen bond acceptor (HBA) or donor (HBD) unit. researchgate.net

In the context of 4-(2-Chlorophenyl)butanamide, the key pharmacophoric elements can be identified as:

An Aromatic Ring: The 2-chlorophenyl group serves as a crucial hydrophobic domain. researchgate.net This feature is common in many centrally active agents and is believed to engage in van der Waals or hydrophobic interactions with the biological target.

A Hydrogen Bonding Domain: The terminal amide group (-CONH2) is a critical feature, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net This allows for vital interactions with amino acid residues in the target protein.

A Hydrophobic Linker: The butanamide backbone provides a flexible alkyl chain that correctly positions the aromatic ring and the hydrogen bonding domain relative to each other. The length and conformation of this linker are often crucial for optimal binding.

These features align with the general pharmacophore model for anticonvulsants, which often includes a hydrophobic aryl ring, an electron-donor atom, and a hydrogen-bonding site. researchgate.net The combination of these elements in 4-(2-Chlorophenyl)butanamide defines its potential for interacting with biological targets like ion channels or enzymes. nih.gov

Impact of Substituent Electronic and Steric Effects on Potency and Selectivity

The nature and position of substituents on the aryl ring and the butanamide scaffold profoundly influence the molecule's potency and selectivity. These effects can be broadly categorized as electronic (influencing the electron distribution) and steric (related to the size and shape of the substituent).

Steric Effects and Positional Isomerism: The position of the substituent on the phenyl ring is critical. For related anaesthetic compounds, substitution at the 2- and 3-positions of the aryl ring generally resulted in higher activity compared to substitution at the 4-position. mdpi.com This suggests that the space available within the target's binding pocket is constrained, and the ortho-position of the chlorine atom in 4-(2-Chlorophenyl)butanamide may be optimal for fitting into this pocket.

The steric bulk on other parts of the molecule also plays a role. In studies of neuronal nitric oxide synthase inhibitors, increasing the steric bulk on an amine tail was found to be a crucial factor in determining isoform selectivity. nih.gov

The table below summarizes the impact of different substituents on the activity of related aryl-containing compounds.

| Compound Series | Substituent Change | Observed Effect on Activity/Potency | Reference |

| Ketamine Analogues | Aryl substitution at position 2 or 3 vs. 4 | 2- and 3-substituted compounds were generally more active. | mdpi.com |

| 2-Aminopyridine (B139424) Inhibitors | Addition of strong electron-donating group (e.g., -OCH3) | Expected to increase basicity and enhance potency. | nih.gov |

| 2-Aminopyridine Inhibitors | Addition of strong electron-withdrawing groups (e.g., -CF3) | Considerably reduced potency. | nih.gov |

| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs | Scaffold hopping and electrostatic optimization | Resulted in a ~7400-fold increase in potency. | nih.gov |

| 2-(4-Methylsulfonylaminophenyl) propanamide Antagonists | Modification of propanamide and benzyl (B1604629) regions | Introduction of specific aryl alkyl groups led to compounds with comparable or improved potency. | researchgate.net |

Stereochemical Influence on Biological Activity and Target Selectivity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For analogues related to 4-(2-Chlorophenyl)butanamide, stereochemistry has been shown to be a critical determinant of activity. For example, in studies of 3-(p-chlorophenyl)-4-aminobutanoic acid, the R(+) enantiomer was found to be 4.2 to 9.2 times more effective than the S(-) enantiomer. nih.gov Similarly, research on propanamide TRPV1 antagonists demonstrated marked selectivity for the (S)-configuration; the (S)-isomer was significantly more potent than the racemate, while the (R)-isomer was 30- to 40-fold weaker. researchgate.net

This stereospecificity is also evident in other classes of compounds. For a series of nature-inspired acivicin (B1666538) isomers, the compounds possessing the "natural" (5S, αS) configuration were significantly more active as antimalarial agents than their corresponding (5R, αR) enantiomers and diastereoisomers. mdpi.com The less active enantiomers often fail to orient their key pharmacophoric groups correctly for optimal interaction with the binding site.

Although specific studies on the enantiomers of 4-(2-Chlorophenyl)butanamide are not detailed in the provided context, the consistent findings across structurally related compounds strongly suggest that its biological activity would also be highly dependent on its stereochemistry at the chiral center (carbon-2 of the butanamide chain). One enantiomer is expected to exhibit significantly higher potency and/or selectivity for its biological target than the other.

The table below illustrates the importance of stereochemistry in related compounds.

| Compound | Enantiomer/Isomer Comparison | Finding | Reference |

| 3-(p-Chlorophenyl)-4-aminobutanoic acid | R(+) vs. S(-) | The R(+) enantiomer was 4.2-9.2 times more effective. | nih.gov |

| 2-(4-Methylsulfonylaminophenyl) propanamide | (S)-isomer vs. (R)-isomer | The (S)-isomer was potent, while the (R)-isomer was 30- to 40-fold weaker. | researchgate.net |

| 3-Br-Acivicin Isomers | Natural (5S, αS) vs. other isomers | The natural isomers were significantly more potent as antimalarial agents. | mdpi.com |

Rational Design Principles for Optimized Analogues and Derivatives

Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to create more potent and selective molecules. This approach is more targeted than traditional trial-and-error methods. Key strategies include molecular hybridization and scaffold hopping.

Molecular Hybridization: This technique involves combining known pharmacophores from two or more different bioactive compounds into a single new hybrid molecule. nih.gov The goal is to create a derivative that retains the beneficial properties of the parent molecules, potentially leading to enhanced activity or a dual-action mechanism. For example, a new series of anticonvulsant agents was developed by hybridizing a phenoxyphenyl moiety with a 1,3,4-oxadiazole (B1194373) ring, both of which are known pharmacophores in anticonvulsant design. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule with a chemically different but functionally similar one. This is often done to improve properties like synthetic accessibility, patentability, or metabolic stability. For instance, a 2-aminopyridine group was replaced with a 2-aminopyrimidine (B69317) in a series of inhibitors, which, despite being a subtle change, resulted in a significant loss of potency, highlighting the sensitivity of the target to the scaffold's structure. nih.gov In another successful example, 3D molecular similarity-based scaffold hopping was used to rationally design novel dipeptidyl peptidase 4 (DPP-4) inhibitors, leading to compounds with nanomolar potency. nih.gov

For a compound like 4-(2-Chlorophenyl)butanamide, rational design principles could be applied to create optimized analogues. This might involve:

Replacing the phenyl ring with other aromatic or heteroaromatic systems to probe for new interactions.

Modifying the butanamide linker to alter flexibility and conformational preference.

Applying bioisosteric replacement to the amide group to improve metabolic stability or cell permeability.

These rational, structure-based design strategies are essential for the evolution of lead compounds into clinical candidates with superior efficacy and properties. nih.gov

Computational and in Silico Approaches in Butanamide Research

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential mechanism of action of a compound by visualizing its interaction with a target's binding site.

While specific molecular docking studies on 4-(2-Chlorophenyl)butanamide are not extensively detailed in publicly available literature, research on analogous butanamide derivatives provides significant insights. For instance, docking analyses on other butanamide compounds have been performed to predict their binding affinities and interaction patterns with protein targets. In one such study, a butanamide derivative was docked into the 3-TOP protein, revealing a strong binding affinity with a docking score of -8.4 kcal/mol. researchgate.net This score indicates a favorable and stable interaction between the ligand and the protein. The analysis identified specific amino acids within the protein's binding pocket that form key interactions with the butanamide molecule. researchgate.net

Similarly, docking studies on sulfonamide derivatives, which share structural motifs with some butanamide compounds, have been conducted using software like the Molecular Operating Environment (MOE). nih.gov These studies help in screening large libraries of compounds and predicting their binding conformations and affinities for specific receptors, such as the dihydropteroate (B1496061) synthase (DHPS) in bacteria. nih.gov Such computational predictions are invaluable for guiding the synthesis of new derivatives with potentially enhanced activity. nih.govresearchgate.net The process often involves preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by energy minimization of the ligand to find the most stable binding pose. nih.govopenmedicinalchemistryjournal.com

Table 1: Representative Molecular Docking Data for Butanamide Analogs This table is illustrative, based on findings from related compounds, to demonstrate the type of data generated in molecular docking studies.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Software Used |

|---|---|---|---|---|

| Butanamide Derivative | 3-TOP | -8.4 | Not Specified | AutoDock Vina |

| Sulfonamide Derivative | DHPS (1AJ0) | Not Specified | Not Specified | MOE |

| Methionine-based Carboxamide | α-tocopherol | -14.82 | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their effects.

For classes of compounds like butanamide derivatives, QSAR studies are instrumental. Although specific QSAR models for 4-(2-Chlorophenyl)butanamide are not readily found, the methodology has been successfully applied to similar molecules. For example, a QSAR study on water-soluble sulfonamides, which are also carbonic anhydrase inhibitors, utilized topological indices to model their inhibitory activity. nih.gov The study found that the first-order Randic connectivity index (¹χ) was a key descriptor for modeling the inhibitory properties against several carbonic anhydrase isozymes. nih.gov

The development of a QSAR model typically involves a dataset of compounds with known activities. researchgate.net Various molecular descriptors, which are numerical representations of a molecule's properties, are calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that links these descriptors to the biological activity. researchgate.net The robustness and predictive power of these models are rigorously validated. researchgate.netnih.gov Such models can guide the design of new derivatives with potentially improved therapeutic properties. researchgate.netnih.gov

Prediction of Molecular Interactions and Potential Off-Target Effects

In silico methods are increasingly used to predict the full spectrum of a compound's molecular interactions, including potential off-target effects. This is critical for assessing the selectivity of a drug candidate and anticipating potential side effects early in the development process.

For a compound like 4-(2-Chlorophenyl)butanamide, computational screening against a panel of known biological targets can reveal potential unintended interactions. This process often involves docking the compound into the binding sites of various receptors and enzymes. While specific off-target predictions for 4-(2-Chlorophenyl)butanamide are not published, the general approach is well-established. For example, studies on melatonin (B1676174) derivatives used molecular docking to predict their interaction with metabolic enzymes like CYP1A2, helping to understand their metabolic stability and potential for drug-drug interactions. nih.gov By identifying these potential off-target interactions computationally, researchers can prioritize compounds that are likely to be more selective and have a cleaner safety profile for further development.

Kinetic Modeling of Receptor Activation and Deactivation

Kinetic modeling provides a dynamic view of how a ligand interacts with its receptor over time, describing the rates of association (activation) and dissociation (deactivation). This level of detail goes beyond simple binding affinity and can be crucial for understanding the duration of a compound's effect.

While specific kinetic modeling data for 4-(2-Chlorophenyl)butanamide is not available, the principles of this approach are applicable. Such models would involve simulating the binding process to determine the rate constants (k_on and k_off) for the formation and breakdown of the ligand-receptor complex. These parameters are essential for predicting the time course of receptor occupancy and, consequently, the pharmacological effect. Computational techniques, often in conjunction with experimental data from techniques like surface plasmon resonance, are used to build and validate these kinetic models.

ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Research Design and Prioritization

In silico ADME modeling predicts the pharmacokinetic properties of a compound, which are critical for its potential as a drug. These predictions help researchers to identify and filter out compounds with poor ADME profiles early in the discovery pipeline, saving time and resources.

Predicting how a compound will be metabolized in the body is a key component of ADME modeling. Software tools can identify which sites on a molecule are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For 4-(2-Chlorophenyl)butanamide, in silico tools would likely predict hydroxylation of the phenyl ring and dealkylation or hydrolysis of the butanamide side chain as potential metabolic pathways. Studies on related compounds, such as melatonin derivatives, have used molecular docking to predict whether they would be substrates for enzymes like CYP1A2. nih.gov These predictions are crucial for understanding a compound's half-life and potential for producing active or toxic metabolites. jonuns.com

Computational models can estimate key pharmacokinetic parameters like oral bioavailability and plasma half-life. These models are typically based on a compound's physicochemical properties, such as its lipophilicity (LogP), molecular weight, and polar surface area.

For a compound like 4-(2-Chlorophenyl)butanamide, in silico ADME prediction tools like SwissADME can be used to estimate these properties. nih.govnih.govrjptonline.org For instance, research on melatonin derivatives showed that in silico analysis could successfully predict parameters that met the requirements for ideal oral bioavailability. nih.gov These models often incorporate established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. rjptonline.org By predicting that the addition of certain chemical groups could prolong half-life and increase absorption, these models guide the design of derivatives with more favorable pharmacokinetic profiles for preclinical evaluation. nih.govjaptronline.com

**Table 2: Predicted ADME Properties for a Representative Butanamide Structure*** This table is for illustrative purposes, showing the types of predictions generated by in silico ADME tools.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good absorption from the gut is likely. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Indicates potential for central nervous system effects. |

| CYP450 Substrate/Inhibitor | Predictions for specific isozymes (e.g., CYP2D6, CYP3A4) | Highlights potential for drug-drug interactions. |

| Lipinski's Rule of Five | Pass/Fail (e.g., 0 violations) | Assesses general drug-likeness for oral administration. |

| Bioavailability Score | e.g., 0.55 | An estimated probability of good oral bioavailability. |

Preclinical Research Paradigms and in Vitro/in Vivo Models for Butanamide Analogues

In Vitro Cellular Assays for Biological Activity and Pathway Elucidation

In vitro cellular assays represent the foundational step in characterizing the biological effects of butanamide analogues. These assays utilize cultured cells to investigate a compound's activity in a controlled, biologically relevant environment. They are indispensable for high-throughput screening, lead optimization, and elucidating the molecular mechanisms that underpin a compound's effects. upi.edu

Enzyme Activity and Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to measure the ability of butanamide analogues to inhibit specific enzymes are therefore crucial. These assays typically involve incubating the purified enzyme with its substrate and the test compound. The rate of the enzymatic reaction is then measured, often through spectrophotometric, fluorometric, or luminescent methods, to determine the compound's inhibitory potency. zsmu.edu.uanih.gov The results are commonly expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

The design of these assays can range from single-enzyme systems to more complex multi-enzyme cascades that mimic metabolic pathways. nih.gov For instance, novel azinane triazole-based derivatives, which can be considered butanamide analogues, have been synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes. ucsd.edu The activity of these enzymes can be measured by monitoring the rate of product formation or substrate depletion. nih.gov Advanced fluorescence-based assays offer high sensitivity and real-time monitoring capabilities for studying enzyme kinetics and inhibition. nih.gov

Below is a data table illustrating the type of data generated from enzyme inhibition assays for potential butanamide analogues against various enzymes.

| Compound ID | Target Enzyme | Inhibition (IC50) | Assay Method |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | Spectrophotometric |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | Spectrophotometric |

| 12d | α-Glucosidase | 36.74 ± 1.24 µM | Spectrophotometric |

| 12m | Urease | 19.35 ± 1.28 µM | Spectrophotometric |

| Data derived from studies on azinane-triazole derivatives, considered analogues for illustrative purposes. ucsd.edu |

Receptor Binding and Functional Assays in Cell Lines

To determine if butanamide analogues interact with specific cellular receptors, receptor binding assays are employed. These assays typically use cell membranes or whole cells that express the receptor of interest. A radiolabeled or fluorescently tagged ligand known to bind to the receptor is incubated with the cell preparation in the presence and absence of the test compound. nih.gov The ability of the test compound to displace the labeled ligand from the receptor indicates binding affinity, which is quantified as an inhibition constant (Ki) or an IC50 value. nih.govnih.gov

For example, analogues of butanamide have been investigated for their interaction with cannabinoid receptors (CB1R). sigmaaldrich.com Similarly, other heterocyclic compounds have been tested for their binding affinity to targets like adenosine (B11128) receptors. nih.gov Functional assays follow up on binding data to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). This can be measured by assessing downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. nih.gov

The following table shows sample data from receptor binding assays.

| Compound ID | Target Receptor | Radioligand | Binding Affinity (Ki) | Cell Line |

| BDBM50065757 | Adenosine A3 (Human) | [125I]AB-MECA | 0.362 nM | HEK293 |

| BDBM50065757 | Adenosine A2a (Rat) | [3H]-CGS-21680 | 11.1 nM | Rat Striatal Membranes |

| BDBM50065757 | Adenosine A1 (Rat) | [3H]CCPA | 46.2 nM | Rat Brain Membranes |

| Data for a triazoloquinazoline derivative, used as an illustrative example of data from such assays. nih.gov |

Cell-Based Signaling Pathway Analysis and Reporter Assays

To understand how a butanamide analogue affects cellular function, it's essential to analyze its impact on intracellular signaling pathways. These pathways are complex networks that control processes like cell growth, differentiation, and death. nih.gov Reporter gene assays are a powerful tool for this purpose. moldb.comnih.gov In these assays, cells are engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to a DNA sequence that is responsive to a specific signaling pathway. nih.gov An increase or decrease in the reporter signal indicates that the compound is modulating that pathway. nih.govmoldb.com

For instance, to study the Wnt/β-catenin signaling pathway, a reporter gene can be placed under the control of a TCF/LEF responsive element. mdpi.com Activation of the pathway by a test compound would lead to the production of the reporter protein, which can be easily quantified. mdpi.com This approach allows for the screening of large numbers of compounds to identify those that modulate specific pathways implicated in disease. nih.gov In the context of cancer, studies have explored how resistance to certain drugs can be driven by the upregulation of signaling pathways like the ACK1/AKT/BAD pathway, which can be analyzed using techniques like immunoprecipitation and western blotting to check the phosphorylation status of key proteins. nih.gov

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

A critical application for novel chemical compounds is in the field of oncology. Antiproliferative and cytotoxicity assays are used to assess the potential of butanamide analogues to inhibit the growth of cancer cells or to kill them directly. These assays are typically performed on a panel of human cancer cell lines representing different tumor types. nih.gov

The antiproliferative effect is often measured using assays that quantify cell viability, such as the MTT or ATP-based assays (e.g., CellTiter-Glo®), which measure the metabolic activity of living cells. sigmaaldrich.com The results are typically reported as an IC50 or GI50 value, representing the concentration of the compound that inhibits cell growth by 50%.

For example, a synthetic quinolinedione analogue containing a 2-chlorophenyl group, AJ-418, demonstrated strong antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with significantly lower cytotoxicity towards non-cancerous MCF-10A cells. sigmaaldrich.com Further studies can investigate the mechanism of cell death, for example, by measuring the activation of caspases (enzymes involved in apoptosis) or analyzing DNA fragmentation. nih.govsigmaaldrich.com

The table below presents hypothetical antiproliferative data for a butanamide analogue.

| Cell Line | Cancer Type | Antiproliferative Activity (IC50) |

| PC3 | Prostate Cancer | 133.2 ± 5.73 µg/mL |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 156.9 ± 2.83 µg/mL |

| MCF-7 | Breast Cancer (ER-positive) | > 200 µg/mL |

| Data derived from studies on Linum extracts for illustrative purposes. |

Antimicrobial and Antifungal Efficacy Assessments

Butanamide analogues are also screened for their potential to combat infectious diseases. Standardized broth microdilution or agar (B569324) diffusion assays are used to determine the minimum inhibitory concentration (MIC) of a compound. upi.eduzsmu.edu.ua The MIC is the lowest concentration of the compound that prevents visible growth of a particular bacterium or fungus. nih.gov

A range of bacterial and fungal strains are typically used, including both standard reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and clinical isolates, which may exhibit drug resistance. zsmu.edu.ua For example, a series of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides were synthesized and evaluated for their antibacterial and antifungal activities. Similarly, butenafine (B35027) and its analogues have been assessed against various yeasts and filamentous fungi. The fungicidal or bacteriostatic nature of the compound is also determined.

The following table provides an example of data from antimicrobial screening.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 7l | S. aureus | 12.5 | C. albicans | 25 |

| 7l | E. coli | 25 | A. niger | 50 |

| 7l | P. aeruginosa | 50 | T. rubrum | 12.5 |

| Data derived from studies on acetamide (B32628) derivatives, considered analogues for illustrative purposes. |

In Vivo Preclinical Models for Mechanistic Insight and Efficacy Proof-of-Concept

For example, a butanamide analogue designed as a CB1R antagonist, JD5037, was extensively studied in animal models of obesity and metabolic syndrome to document its therapeutic efficacy. sigmaaldrich.com In another study, the butanamide derivative [11C]Loperamide was used in wild-type and P-glycoprotein knockout mice to study its biodistribution and transport across the blood-brain barrier via PET imaging. moldb.com Such studies revealed significantly higher brain accumulation in knockout mice, confirming the compound is a substrate for the P-gp efflux pump. moldb.com For anticancer agents like the 2-chlorophenyl-containing compound AJ-418, in vivo studies would first determine the maximum tolerated dose (MTD) in mice before moving on to efficacy studies in tumor-bearing animal models. sigmaaldrich.com These preclinical in vivo studies are a critical bridge between laboratory discovery and clinical application. nih.gov

Disease-Specific Animal Models

The initial stage of preclinical assessment involves the use of well-validated animal models that mimic the pathophysiology of human diseases. The choice of model is critical and depends on the anticipated therapeutic indication for the butanamide analogue being tested.

Inflammatory Diseases:

A variety of animal models are available to induce and study inflammatory processes, which are central to numerous chronic diseases. These models allow for the evaluation of a compound's ability to modulate immune responses and reduce inflammation. For instance, rodent models of inflammatory bowel disease (IBD), such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, are widely used. In this model, the administration of DSS in drinking water induces an acute colitis that shares features with human ulcerative colitis, including weight loss, bloody diarrhea, and mucosal ulceration. Another common model is the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which is considered to represent a Th1-mediated inflammation. The efficacy of a butanamide analogue would be assessed by its ability to ameliorate these clinical signs and reduce histological evidence of inflammation.

Epilepsy:

Preclinical research in epilepsy utilizes a range of animal models to investigate a compound's potential as an anticonvulsant or disease-modifying agent. These models can be broadly categorized into those that induce acute seizures and those that model chronic epilepsy.

Acute Seizure Models: The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool where the administration of PTZ, a GABA-A receptor antagonist, induces generalized seizures. The ability of a butanamide analogue to increase the seizure threshold or prevent seizure onset would be a key efficacy measure. Another widely used acute model is the maximal electroshock seizure (MES) test, which assesses a compound's ability to prevent the spread of seizures.

Chronic Epilepsy Models: The kindling model, where repeated subconvulsive electrical or chemical stimuli lead to a persistent state of increased seizure susceptibility, is used to study drug-resistant epilepsy. The intrahippocampal kainic acid mouse model is another example that induces temporal lobe epilepsy, characterized by spontaneous recurrent seizures. In these chronic models, the focus is on a compound's ability to suppress spontaneous seizures over a prolonged treatment period.

Atopic Dermatitis:

To study atopic dermatitis, preclinical models aim to replicate the key features of the human condition, including skin barrier dysfunction, inflammation, and pruritus. One common approach is the use of haptens, such as oxazolone, which are small molecules that elicit an immune response when applied to the skin. Repeated application of these haptens leads to an inflammatory skin condition with features resembling atopic dermatitis, including epidermal thickening and infiltration of inflammatory cells. The evaluation of a butanamide analogue in such a model would involve assessing its impact on skin inflammation, scratching behavior, and levels of inflammatory mediators.

Colorectal Cancer:

Animal models of colorectal cancer are essential for evaluating the anti-tumor potential of new compounds. These models can be carcinogen-induced or based on genetic modifications.

Carcinogen-Induced Models: The use of carcinogens like azoxymethane (B1215336) (AOM) or 1,2-dimethylhydrazine (B38074) (DMH) in rodents leads to the development of colon tumors that histologically resemble human colorectal cancer. These models are valuable for studying the efficacy of a compound in preventing tumor formation or inhibiting the growth of existing tumors.

Genetically Engineered Mouse Models (GEMMs): These models involve the manipulation of genes known to be involved in human colorectal cancer, such as the APC gene. GEMMs can spontaneously develop intestinal polyps and carcinomas, providing a model to study the effects of a compound on genetically defined tumors.

Xenograft Models: This approach involves the implantation of human colorectal cancer cell lines or patient-derived tumor tissue into immunodeficient mice. Xenograft models are widely used to assess the direct anti-proliferative and apoptotic effects of a compound on human tumors.

Pharmacodynamic Endpoints and Biomarker Evaluation in Model Systems

Pharmacodynamic (PD) endpoints and biomarkers are crucial for quantifying the biological effects of a butanamide analogue in preclinical models and for establishing a dose-response relationship.

In the context of the aforementioned disease models, a variety of PD endpoints are utilized. For instance, in epilepsy models, key endpoints include the measurement of seizure frequency, duration, and severity. Electrophysiological recordings, such as electroencephalography (EEG), can provide a direct measure of brain activity and the effect of a compound on epileptiform discharges.

For inflammatory diseases and atopic dermatitis, common PD endpoints include the measurement of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α), chemokines, and immunoglobulins (e.g., IgE) in tissue and serum. Histological scoring of tissue samples to assess the degree of inflammation, tissue damage, and immune cell infiltration is also a standard practice. In atopic dermatitis models, skin thickness and transepidermal water loss (TEWL) can serve as indicators of disease severity and barrier function.

In colorectal cancer models, tumor growth is a primary PD endpoint, which can be monitored through imaging techniques or by measuring tumor volume at the end of the study. Biomarkers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can be assessed in tumor tissue through immunohistochemistry. Furthermore, molecular biomarkers related to specific signaling pathways implicated in cancer, such as the expression of anti-apoptotic proteins like Bcl-2 and Survivin, can be evaluated by methods like western blotting.

The table below summarizes potential pharmacodynamic endpoints and biomarkers that could be evaluated for a butanamide analogue in different disease models.

| Disease Area | Animal Model Example | Pharmacodynamic Endpoints | Potential Biomarkers |

| Inflammatory Disease | DSS-induced colitis | Disease Activity Index (weight loss, stool consistency, bleeding), Colon length | Myeloperoxidase (MPO) activity, Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |

| Epilepsy | PTZ-induced seizures | Seizure threshold, Seizure score | Neurotransmitter levels (GABA, glutamate), c-Fos expression |

| Atopic Dermatitis | Oxazolone-induced dermatitis | Dermatitis score (erythema, edema), Scratching behavior | Serum IgE levels, Skin cytokines (IL-4, IL-13, TSLP) |

| Colorectal Cancer | AOM-induced colon cancer | Number and size of tumors, Survival rate | Proliferation markers (Ki-67), Apoptosis markers (cleaved caspase-3), Bcl-2, Survivin |

Evaluation of Novel Pharmacological Concepts in Preclinical Models

Preclinical models are not only for testing efficacy but also for exploring novel pharmacological concepts and elucidating the mechanism of action of new compounds. For butanamide analogues, this could involve investigating their interaction with novel molecular targets or pathways.

For example, if a butanamide analogue is hypothesized to have a novel anti-inflammatory mechanism, preclinical models can be used to test this hypothesis. This might involve using genetically modified animals that lack a specific receptor or signaling molecule to determine if the compound's effect is dependent on that pathway.

In the field of epilepsy, there is a growing interest in developing disease-modifying therapies that can prevent the development of epilepsy after a brain insult (epileptogenesis). Preclinical models of epileptogenesis, such as the kindling model, are instrumental in evaluating whether a butanamide analogue possesses such properties. This goes beyond simply suppressing seizures and looks at long-term changes in brain excitability and structure.

Furthermore, the investigation of a compound's effect on neurochemical profiles can reveal novel mechanisms. For instance, a study on a structurally related oxadiazole derivative, GM-90432, in a zebrafish model of epilepsy revealed that its anti-epileptic effects were associated with the modulation of various neurotransmitters and neurosteroids, including the upregulation of serotonin (B10506) and allopregnanolone, and the downregulation of GABA. Such neurochemical profiling in preclinical models could uncover unique pharmacological properties of a butanamide analogue like "4-(2-Chlorophenyl)butanamide".

The exploration of novel concepts also extends to cancer research. For example, the compound 2,4-Di-tert-butylphenol (2,4-DTBP) was shown to induce apoptosis in colorectal cancer cells by downregulating the anti-apoptotic proteins Bcl-2 and Survivin. Preclinical studies on a butanamide analogue could similarly investigate its impact on key survival pathways in cancer cells, potentially revealing a novel mechanism of anti-tumor activity.

Advanced Analytical Methodologies for Research and Characterization of Butanamide Compounds

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are cornerstones in the analysis of organic molecules. They provide detailed information on the molecular structure, functional groups, and molecular weight of a compound like 4-(2-Chlorophenyl)butanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic compounds. By mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C, NMR provides definitive evidence of a molecule's atomic connectivity and configuration. For 4-(2-Chlorophenyl)butanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number of distinct proton environments. The aromatic protons on the 2-chlorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern. The protons of the butanamide aliphatic chain would appear further upfield. The CH₂ group adjacent to the phenyl ring would likely resonate around δ 2.7-2.9 ppm, the next CH₂ group around δ 1.9-2.1 ppm, and the CH₂ group alpha to the carbonyl would be expected around δ 2.2-2.4 ppm. The amide N-H protons would present as a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. For 4-(2-Chlorophenyl)butanamide, distinct signals would be expected for the carbonyl carbon (δ ~172-175 ppm), the carbons of the aromatic ring (δ ~127-140 ppm), and the three aliphatic carbons of the butanamide chain (δ ~25-45 ppm). libretexts.orgoregonstate.edu The carbon bearing the chlorine atom would have a characteristic chemical shift.

2D NMR Techniques: To unambiguously assign these signals and confirm the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the aliphatic butanamide chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, linking the proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations. This would definitively link the aliphatic chain to the aromatic ring, for instance, by showing a correlation from the benzylic protons to the aromatic carbons, and from the protons alpha to the carbonyl to the carbonyl carbon itself.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(2-Chlorophenyl)butanamide

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H | 7.0 - 7.5 | m | C=O | ~174 |

| -CH₂- (phenyl) | 2.7 - 2.9 | t | Ar-C (C-Cl) | ~134 |

| -CH₂- (carbonyl) | 2.2 - 2.4 | t | Ar-C | 127 - 132 |

| -CH₂- (central) | 1.9 - 2.1 | sextet | -CH₂- (phenyl) | ~35 |

| -NH₂ | 5.5 - 7.5 | br s | -CH₂- (carbonyl) | ~34 |

| -CH₂- (central) | ~27 |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions. nmrdb.org

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. libretexts.org By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the molecule's constituent bonds. For 4-(2-Chlorophenyl)butanamide, the IR spectrum would be expected to show several characteristic absorption bands that confirm its key structural features. vscht.czorgchemboulder.comtu.edu.iq

The most prominent signals would include:

N-H Stretching: Primary amides typically show two bands in the region of 3350-3180 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. tu.edu.iq

C-H Stretching: Absorptions just above 3000 cm⁻¹ would indicate aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the butanamide chain. vscht.cz

C=O Stretching (Amide I band): A strong, sharp absorption band is expected in the range of 1680-1630 cm⁻¹, which is characteristic of a carbonyl group in a primary amide. tu.edu.iq

N-H Bending (Amide II band): This secondary absorption for primary amides typically appears between 1620-1590 cm⁻¹. tu.edu.iq

C-C Stretching: Aromatic ring C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. vscht.cz

C-Cl Stretching: A moderate to strong absorption in the 850-550 cm⁻¹ region would suggest the presence of the chloro-substituent. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for 4-(2-Chlorophenyl)butanamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide | 3350 - 3180 (two bands) | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1620 - 1590 | Medium |

| C-C Stretch | Aromatic Ring | 1600 - 1400 | Medium-Weak |

| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium-Strong |

Source: Data compiled from general IR spectroscopy correlation tables. orgchemboulder.comtu.edu.iqs-a-s.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information on the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural clues. rsc.orgwhitman.edu When coupled with liquid chromatography (LC-MS/MS), it becomes an exceptionally sensitive and selective tool for both identifying and quantifying compounds in complex mixtures. rsc.orgnih.gov

For 4-(2-Chlorophenyl)butanamide (Molecular Formula: C₁₀H₁₂ClNO), the molecular weight is approximately 197.66 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z ~197 and ~199.

Fragmentation Pattern: Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the amide functional group.

McLafferty Rearrangement: A characteristic rearrangement for primary amides, which could lead to a prominent peak. libretexts.org

Loss of the Butanamide Side Chain: Cleavage at the benzylic position to yield a chlorotropylium ion or related fragments.

Loss of Small Molecules: Ejection of neutral molecules like CO, NH₃, or HCl. libretexts.orgchemguide.co.uknih.gov

LC-MS/MS for Quantification: For quantitative analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. nih.govresearchgate.net This involves separating the compound from any impurities on an LC column (e.g., a C18 column) and then detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 198) is selected and fragmented, and then one or two specific product ions are monitored. This two-stage filtering provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. researchgate.net

Table 3: Illustrative LC-MS/MS Method Parameters for 4-(2-Chlorophenyl)butanamide Quantification

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 198 ([M+H]⁺) |

| Product Ions (Q3) | Specific fragments resulting from collision-induced dissociation (e.g., m/z 139, 111) |

Note: Parameters are hypothetical and would require experimental optimization. nih.govnih.govresearchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple, robust, and cost-effective method often used to quantify compounds containing chromophores and to monitor their stability over time. hunterlab.comwalshmedicalmedia.com

The 2-chlorophenyl group in 4-(2-Chlorophenyl)butanamide acts as a chromophore, which is expected to absorb UV light in the 200-300 nm range, with a likely absorption maximum (λ_max) around 260-270 nm. researchgate.net This property allows for the direct quantification of the compound in solution using the Beer-Lambert law.

A primary application of UV-Vis spectroscopy is in forced degradation or stability studies. hunterlab.comwalshmedicalmedia.com To assess the stability of 4-(2-Chlorophenyl)butanamide, the compound would be subjected to various stress conditions as per regulatory guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress). The stability of the compound can be monitored by periodically taking samples, diluting them appropriately, and measuring their absorbance at the predetermined λ_max. A decrease in absorbance over time would indicate degradation of the parent compound. researchgate.net The development of new peaks or shifts in the λ_max could suggest the formation of degradation products with different chromophoric systems. eijppr.com This makes UV-Vis spectroscopy an invaluable tool for determining a compound's shelf-life and identifying suitable storage conditions. hunterlab.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Flash chromatography is a preparative liquid chromatography technique optimized for rapid and efficient purification of organic compounds from reaction mixtures. biotage.comchromatographydirect.comphenomenex.com It utilizes moderate pressure (typically from compressed air or a pump) to drive the mobile phase through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. phenomenex.comrochester.edu This method is significantly faster than traditional gravity-fed column chromatography. biotage.com

The purification of 4-(2-Chlorophenyl)butanamide after its synthesis would typically involve the following steps:

Method Development: Thin-Layer Chromatography (TLC) is first used to determine an optimal solvent system (mobile phase). A good solvent system, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), will show the target compound with a retention factor (R_f) of approximately 0.3, with good separation from impurities. rochester.edu

Column Packing: A glass or pre-packed plastic column is filled with silica gel. A layer of sand is often added to the top and bottom to ensure even solvent flow. rochester.edu

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a strong solvent and loaded onto the top of the silica column. Alternatively, for compounds with poor solubility in the mobile phase, the crude product can be pre-adsorbed onto a small amount of silica gel (dry loading) and then added to the column. rochester.edurochester.edu

Elution and Fraction Collection: The chosen mobile phase is pushed through the column under pressure. As the solvent flows, the separated compounds elute from the bottom of the column at different times. These are collected in a series of tubes or vials as fractions. The composition of the fractions is monitored by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the purified 4-(2-Chlorophenyl)butanamide.

Table 4: General Steps for Purification of 4-(2-Chlorophenyl)butanamide via Flash Chromatography

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Method Development | Analyze crude mixture on TLC plates with various solvent systems (e.g., Hexane:Ethyl Acetate ratios). | Aim for an R_f value of ~0.3 for the target compound and clear separation from byproducts. |

| 2. Column Preparation | Select column size based on sample mass. Pack with silica gel slurry or dry. | A well-packed, crack-free column is essential for good separation. |

| 3. Sample Loading | Dissolve crude product in minimal solvent and apply to column, or use dry-loading technique. | Use a concentrated sample band to maximize resolution. |

| 4. Elution | Apply pressure to push the mobile phase through the column. A gradient elution (increasing polarity) may be used for complex mixtures. | Maintain a constant flow rate. A typical rate is ~5 cm/min of solvent level decrease. biotage.com |

| 5. Fraction Collection & Analysis | Collect eluent in sequential test tubes. Spot fractions on TLC plates to identify those containing the pure product. | Combine pure fractions and remove solvent under reduced pressure to obtain the final compound. |

Source: Procedures compiled from standard flash chromatography protocols. biotage.comrochester.edurochester.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of butanamide compounds. omicsonline.org Its application is crucial for separating the main compound from any impurities, including starting materials, by-products, and degradation products that may arise during synthesis or storage. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and an aqueous buffer. pensoft.netsielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. omicsonline.org For instance, a simple RP-HPLC method for butanamide analysis might use a mobile phase of acetonitrile and water, with phosphoric or formic acid as a modifier to improve peak shape and resolution. sielc.comsielc.com

Quantitative analysis, which aims to determine the exact amount of the butanamide compound in a sample, relies on the linear relationship between the detector response and the concentration of the analyte. nih.gov This is established by creating a calibration curve using well-characterized reference standards. pharmaguideline.com UV/VIS detectors are commonly employed, set to a wavelength where the analyte exhibits maximum absorbance. pensoft.net

For chiral butanamide derivatives, which exist as enantiomers, specialized chiral stationary phases (CSPs) are necessary. csfarmacie.czresearchgate.net Enantiomers have identical physical properties in an achiral environment but can be separated on a CSP due to the formation of transient diastereomeric complexes. researchgate.netsigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving enantiomeric resolution, which is essential for determining the enantiomeric purity of the compound. csfarmacie.czchromatographyonline.com

A representative set of HPLC conditions for the analysis of a related chlorophenyl-containing compound is detailed in the table below.

Table 1: Example of RP-HPLC Method Parameters for a Chlorophenyl Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (150×4 mm i.d., 5 μm) | pensoft.net |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v) | pensoft.net |

| Elution Mode | Isocratic | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds and is considered the "gold standard" in many fields. nih.gov It is particularly suited for identifying and quantifying volatile analogues or impurities related to butanamide compounds. d-nb.info The process involves separating compounds in the gas phase using a capillary column followed by detection and identification using a mass spectrometer. psu.edu

For the analysis of volatile analogues of 4-(2-Chlorophenyl)butanamide, a typical GC-MS method would employ a fused-silica capillary column, such as a 5% phenyl polymethylsiloxane or a 6% cyanopropylphenyl-dimethylpolysiloxane phase. hawaii.edumdpi.comnih.gov The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through the column. hawaii.edu A programmed temperature gradient is used to elute compounds based on their boiling points and interactions with the stationary phase. mdpi.com

The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), which causes them to fragment in a reproducible manner. whitman.edu The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. whitman.edu For halogenated compounds like 4-(2-Chlorophenyl)butanamide, the mass spectrum exhibits characteristic patterns due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org This results in M+ and M+2 peaks, which are indicative of the presence of a chlorine atom. libretexts.org Common fragmentation pathways for amides include the McLafferty rearrangement and alpha-cleavage next to the carbonyl group. libretexts.org Analysis of these fragmentation patterns is crucial for structural elucidation of unknown volatile analogues. nih.govbohrium.com

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film) | hawaii.edu |

| Carrier Gas | Helium at 1.0 mL/min | hawaii.edu |

| Oven Program | 35°C (5 min), then 5°C/min to 240°C (5 min) | hawaii.edu |

| Injector Temperature | 250 °C | hawaii.edu |

| Ion Source Temperature | 200 °C | hawaii.edu |

| Mass Detector Mode | Full Scan (m/z 35–300) | mdpi.com |

X-ray Crystallography for Absolute Configuration Determination and Ligand-Bound Conformations

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional atomic structure of crystalline compounds. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For chiral molecules like potential derivatives of 4-(2-Chlorophenyl)butanamide, X-ray crystallography can establish the absolute configuration, which is critical as different enantiomers can have distinct biological activities. csfarmacie.cz

The method involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities of these spots are measured. mdpi.com This diffraction data is then used to calculate an electron density map of the molecule, from which an atomic model can be built and refined. nih.gov

In the context of medicinal chemistry research, X-ray crystallography is vital for studying ligand-bound conformations. duke.edu By co-crystallizing a compound like 4-(2-Chlorophenyl)butanamide with its biological target (e.g., an enzyme or receptor), researchers can visualize the precise interactions between the ligand and the protein's active site. nih.govresearchgate.net This structural information reveals key binding features, such as hydrogen bonds and hydrophobic interactions, which are crucial for structure-based drug design. duke.edu The study of related N-(4-chlorophenyl) derivatives has shown how intermolecular hydrogen bonds can stabilize crystal packing, a feature that can also influence ligand-receptor interactions. nih.govmdpi.comresearchgate.net

The crystallographic data for a related butanamide derivative provides an example of the detailed structural information that can be obtained.

Table 3: Crystal Data for N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₈ClNO₂ | nih.gov |

| Molecular Weight | 279.75 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.5897 (2) | nih.gov |

| b (Å) | 8.8847 (3) | nih.gov |

| c (Å) | 14.6480 (4) | nih.gov |

| α (°) | 80.906 (2) | nih.gov |

| β (°) | 86.436 (2) | nih.gov |

| γ (°) | 85.351 (2) | nih.gov |

| Volume (ų) | 715.05 (4) | nih.gov |

Method Development and Validation for Analytical Research Applications

The development and subsequent validation of analytical methods are critical for ensuring that the data generated during the characterization of butanamide compounds are reliable, accurate, and reproducible. pharmaguideline.comparticle.dk Method development is a systematic process of selecting and optimizing an analytical procedure to meet a specific objective, such as quantifying an active ingredient or identifying impurities. upm-inc.comemerypharma.com This process involves understanding the compound's properties to select the right technique (e.g., HPLC, GC-MS) and then fine-tuning parameters like mobile phase composition, temperature, and detection settings to achieve the desired performance. upm-inc.com

Once a method is developed, it must undergo validation, which is the process of providing documented evidence that the procedure is suitable for its intended purpose. particle.dkwjarr.com Validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). omicsonline.org The key performance characteristics evaluated during validation depend on the type of analytical procedure. psu.edugavinpublishers.com

The primary validation parameters include: